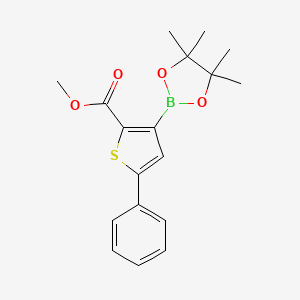

Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

This compound is a thiophene-based boronic ester derivative with a phenyl substituent at the 5-position and a methyl carboxylate group at the 2-position. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its structural features—aromatic thiophene core, electron-withdrawing carboxylate, and bulky boronate ester—dictate its reactivity, solubility, and applications in pharmaceuticals and materials science .

Properties

Molecular Formula |

C18H21BO4S |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

InChI |

InChI=1S/C18H21BO4S/c1-17(2)18(3,4)23-19(22-17)13-11-14(12-9-7-6-8-10-12)24-15(13)16(20)21-5/h6-11H,1-5H3 |

InChI Key |

UCCHYVZXYUDANO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Example Synthesis Pathway

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling to Introduce Phenyl Group | Pd(PPh3)4, K2CO3, H2O, toluene, 100°C | 80-90% |

| 2 | Borylation of Halogenated Thiophene | B2pin2, Pd(dba)2, KOAc, dioxane, 80°C | 70-80% |

| 3 | Esterification (if necessary) | CH3OH, HCl, reflux | 90-95% |

Challenges and Considerations

- Air Sensitivity : Many organoboron compounds are air-sensitive, requiring reactions to be carried out under inert atmospheres.

- Solubility Issues : Some intermediates may have poor solubility, affecting reaction yields.

- Catalyst Selection : The choice of catalyst can significantly impact the efficiency of borylation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the boronic ester to a boronic acid.

Reduction: The compound can be reduced to form various derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound formed by the coupling of the boronic ester with an aryl halide.

Scientific Research Applications

Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the development of fluorescent probes and sensors.

Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The phenyl group at the 5-position distinguishes this compound from analogs. Key comparisons include:

Physical and Chemical Properties

Note: The phenyl group increases molecular weight and likely reduces solubility in polar solvents compared to methyl-substituted analogs .

Biological Activity

Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties based on existing studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 276.14 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in methanol |

| Physical State | Solid |

This compound has shown potential as a GSK-3β inhibitor , which plays a crucial role in various cellular processes including inflammation and neurodegeneration. Inhibition of GSK-3β has been linked to neuroprotective effects and modulation of insulin signaling pathways.

Antioxidant Activity

Research indicates that compounds containing dioxaborolane moieties exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammatory markers in vitro. This activity suggests its potential application in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

In models of neuroinflammation, this compound has been shown to protect neuronal cells from apoptotic pathways. The inhibition of GSK-3β is particularly relevant here as it is implicated in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of this compound in mice subjected to induced neuroinflammation. Results indicated a significant reduction in neuronal cell death compared to control groups.

- Antioxidant Efficacy : In vitro assays demonstrated that the compound significantly scavenged free radicals and reduced lipid peroxidation levels in cultured cells.

Q & A

Q. What are the common synthetic routes for Methyl 5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

The synthesis typically involves two key steps: (1) introduction of the boronate ester group and (2) functionalization of the thiophene ring.

- Iridium-catalyzed borylation : A regioselective method for installing the dioxaborolane group at the 3-position of thiophene derivatives. Use [Ir(COD)OMe]₂ with dtbpy ligand in THF at 60–80°C .

- Suzuki-Miyaura cross-coupling : For attaching the phenyl group, employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in a toluene/water mixture at reflux .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (methyl groups of dioxaborolane), δ 3.8–4.0 ppm (ester methyl), and aromatic protons (δ 6.8–7.5 ppm) .

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and boronate ester carbons (~85 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Q. How should researchers handle and store this compound to ensure stability?

- Moisture sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials .

- Light sensitivity : Protect from prolonged UV exposure to prevent decomposition of the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during borylation or cross-coupling reactions?

- Controlled experiments : Compare outcomes using different catalysts (e.g., Ir vs. Pd) or ligands (dtbpy vs. PPh₃). For example, iridium catalysts favor borylation at electron-rich positions, while palladium may alter coupling sites .

- Computational analysis : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. Compare activation energies for competing pathways .

Q. What strategies optimize yields in cross-coupling reactions involving this boronate ester?

- Catalyst-ligand systems : Use Pd(OAc)₂ with SPhos or XPhos ligands for enhanced activity in Suzuki-Miyaura couplings .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. toluene/water biphasic systems. Higher polarity may stabilize intermediates but increase side reactions .

- Temperature gradients : Screen reactions between 60°C and 100°C; higher temperatures may accelerate coupling but risk boronate decomposition .

Q. How can computational modeling elucidate reaction mechanisms involving this compound?

- DFT studies : Model the electronic structure of the boronate-thiophene system to identify reactive sites. For example, calculate Fukui indices to predict nucleophilic/electrophilic regions .

- Transition state analysis : Use software like Gaussian or ORCA to map energy profiles for borylation or cross-coupling steps. Compare computed vs. experimental regioselectivity .

Q. What analytical methods address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Heteronuclear correlation spectroscopy (HMBC/HSQC) : Resolve ambiguities in ¹H-¹³C coupling to confirm substituent positions .

- Dynamic NMR experiments : Assess rotational barriers (e.g., ester group conformation) if splitting patterns suggest restricted rotation .

- Elemental analysis : Validate purity if HRMS and NMR data conflict, especially for newly synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.